
Ácido Ganodérico A
Descripción general
Descripción
El Ácido Ganodérico A es un compuesto triterpenoide que se encuentra en el hongo medicinal tradicional chino Ganoderma lucidum. Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades hepatoprotectoras, antiinflamatorias y anticancerígenas . El this compound ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto significativo en el campo de la investigación de productos naturales.
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanism of Action
Ganoderenic Acid A exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Research indicates that it can suppress the growth of human hepatocellular carcinoma (HCC) cells, breast cancer cells, and osteosarcoma cells through several mechanisms:
- Cell Cycle Arrest : Ganoderenic Acid A induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.
- Apoptosis Induction : It promotes apoptosis by modulating key proteins such as cyclin D1, p21, and cleaved caspase-3, enhancing apoptotic pathways while reducing migratory and invasive capabilities of cancer cells .
Case Studies
- Hepatocellular Carcinoma : In vitro studies demonstrated that Ganoderenic Acid A significantly inhibited the proliferation of HepG2 and SMMC7721 cells in a dose-dependent manner, with notable effects on apoptosis markers .
- Breast Cancer : Similar findings were observed in breast cancer models where Ganoderenic Acid A suppressed colony formation and invasive behavior .
Neuroprotective Effects
Targeting Parkinson's Disease
Recent computational studies suggest that Ganoderenic Acid A may target leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. The compound showed promise as a potential treatment option due to its ability to modulate neuroinflammatory responses and protect dopaminergic neurons .
Case Studies
- In Vitro Studies : Molecular docking studies indicated that Ganoderenic Acid A binds effectively to LRRK2, warranting further validation through in vivo experiments to explore its therapeutic potential against neurodegenerative diseases .
Metabolic Disorders
Lipid Metabolism Regulation
Ganoderenic Acid A has been shown to ameliorate hyperlipidemia in animal models by improving lipid metabolism and altering gut microbiota composition. Key findings include:
- Weight Management : The compound significantly reduced body weight gain and adipose tissue hypertrophy in high-fat diet-induced mice.
- Gut Microbiota Modulation : High-throughput sequencing revealed that Ganoderenic Acid A supplementation altered the gut microbiota structure, promoting beneficial microbial phylotypes associated with improved lipid metabolism .
Case Studies
- Animal Models : In a study involving hyperlipidemic mice, Ganoderenic Acid A led to significant changes in hepatic metabolites and improved biochemical parameters related to lipid metabolism .
Immunomodulatory Effects
Ganoderenic Acid A has been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses.
- Inhibition of Immunosuppression : Studies have indicated that it can counteract immunosuppressive conditions induced by agents like cyclophosphamide, thereby improving immune function through modulation of immune-related gene expression .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | Induces apoptosis; inhibits proliferation | Effective against HCC, breast cancer |
Neuroprotection | Targets LRRK2; reduces neuroinflammation | Potential treatment for Parkinson's disease |
Metabolic Disorders | Regulates lipid metabolism; alters gut microbiota | Reduces weight gain; improves lipid profiles |
Immunomodulation | Enhances immune response; counters immunosuppression | Improves immune function in animal models |
Mecanismo De Acción
El mecanismo de acción del Ácido Ganodérico A implica su interacción con varios objetivos moleculares y vías. Uno de los principales mecanismos es la inhibición de la β-glucuronidasa, una enzima involucrada en el metabolismo de los glucurónidos . Esta inhibición conduce a la acumulación de glucurónidos, que puede tener efectos terapéuticos en condiciones como la lesión hepática.
El this compound también ejerce sus efectos modulando vías de señalización como la vía Ras/MAPK . Esta modulación puede resultar en la inhibición de la proliferación celular y la inducción de la apoptosis en las células cancerosas. Además, se ha demostrado que el this compound regula la vía p53-MDM2, lo que lleva a la activación de p53 y la inducción de la apoptosis en las células tumorales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Ácido Ganodérico A puede sintetizarse a través de varias reacciones químicas que involucran la modificación de sus compuestos precursores. Un método común implica la oxidación de derivados de lanosterol utilizando agentes oxidantes específicos en condiciones controladas . La reacción generalmente requiere un catalizador y se lleva a cabo a una temperatura y presión específicas para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial: La producción industrial de this compound a menudo involucra el uso de enfoques biotecnológicos. Por ejemplo, la biosíntesis del this compound se puede lograr expresando genes específicos del citocromo P450 de Ganoderma lucidum en un huésped heterólogo como Saccharomyces cerevisiae . Este método permite la producción eficiente de this compound en grandes cantidades, lo que lo hace adecuado para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: El Ácido Ganodérico A experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear derivados con propiedades mejoradas.
Reactivos y Condiciones Comunes:
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del this compound, como el ácido ganodérico C2 y el ácido 7β,15-dihidroxi-3,11,23-trioxo-lanost-26-oico . Estos derivados a menudo exhiben actividades biológicas mejoradas en comparación con el compuesto original.
Comparación Con Compuestos Similares
El Ácido Ganodérico A es parte de una familia más grande de triterpenoides que se encuentran en los hongos Ganoderma. Algunos compuestos similares incluyen el ácido ganodérico B, el ácido ganodérico C y el ácido ganodérico D . Si bien estos compuestos comparten una estructura química similar, exhiben diferentes actividades biológicas y potencias.
Ácido Ganodérico B: Conocido por sus propiedades antiinflamatorias y antitumorales.
Ácido Ganodérico C: Exhibe actividades hepatoprotectoras y antioxidantes.
Ácido Ganodérico D: Induce la apoptosis e inhibe la proliferación de células cancerosas.
El this compound es único debido a su potente inhibición de la β-glucuronidasa y su capacidad para modular múltiples vías de señalización, lo que lo convierte en un compuesto versátil con un potencial terapéutico diverso.
Actividad Biológica
Ganoderenic Acid A (GAA) is a prominent triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its extensive therapeutic properties. This article explores the biological activities of GAA, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects, supported by various research findings and case studies.
Overview of Ganoderenic Acid A
Ganoderenic Acid A is one of several bioactive compounds found in Ganoderma lucidum, which has been traditionally used in Asian medicine. Recent studies have highlighted its potential as a therapeutic agent due to its diverse biological activities.
Biological Activities
1. Anti-Cancer Properties
GAA has demonstrated significant anti-cancer effects across various studies:
- Cell Proliferation Inhibition : GAA inhibits the proliferation of cancer cells, including hepatocellular carcinoma (HCC) cell lines HepG2 and SMMC7721. In vitro studies showed that GAA treatment led to a dose-dependent decrease in cell viability and induced apoptosis by regulating proteins involved in the apoptotic pathway, such as p21 and cleaved caspase-3 .
- Mechanism of Action : The compound induces cell cycle arrest at the G0/G1 phase and suppresses migration and invasion of cancer cells. It has been shown to downregulate cyclin D1, which is crucial for cell cycle progression .
- Research Findings : A study indicated that GAA could bind to MDM2, inhibiting its interaction with p53, thus promoting apoptosis in tumor cells .
Cancer Type | Effect of GAA | Mechanism |
---|---|---|
Hepatocellular Carcinoma | Inhibition of proliferation; apoptosis | Cell cycle arrest; apoptosis regulation |
Lung Cancer | Induction of cytotoxicity | Mitochondria-mediated apoptosis |
Colon Carcinoma | Suppression of tumor growth | Upregulation of immune response |
2. Anti-Inflammatory Effects
GAA exhibits anti-inflammatory properties that contribute to its therapeutic potential:
- Cytokine Modulation : Studies have shown that GAA can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Mechanism Insights : The anti-inflammatory effects are linked to the inhibition of NF-κB signaling pathways, which play a critical role in regulating immune responses .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of GAA:
- Epilepsy Model Studies : In animal models induced with seizures, GAA treatment significantly reduced seizure frequency and severity. It was found to decrease neuronal apoptosis and modulate signaling pathways associated with neuronal survival .
- Mechanism : GAA enhances the expression of protective proteins like Bcl-2 while reducing pro-apoptotic factors such as cleaved caspase-3, indicating its role in promoting neuronal health under stress conditions .
Case Studies
Several case studies illustrate the efficacy of GAA in clinical settings:
- Cancer Patients : Clinical trials involving patients with metastatic cancers have reported improvements in immune function following treatment with extracts containing GAA, correlating with enhanced overall survival rates .
- Hepatic Disorders : Patients suffering from liver diseases showed marked improvement in liver function tests after administration of GAA-rich extracts, suggesting hepatoprotective effects .
Metabolic Pathways and Pharmacokinetics
Understanding how GAA is metabolized is crucial for determining its efficacy:
- Metabolite Identification : Research has identified numerous metabolites of GAA through HPLC-DAD-MS/MS techniques. These metabolites were found in bile, plasma, and urine following intravenous administration in animal models .
- Bioavailability Studies : The pharmacokinetic profile indicates that GAA has a favorable absorption rate, which may enhance its therapeutic effectiveness when administered properly.
Propiedades
IUPAC Name |
6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOUFPIPZJGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316083 | |
Record name | Ganoderenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100665-40-5 | |
Record name | Ganoderenic acid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100665-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?
A: Research suggests Ganoderenic Acid A acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.
Q2: Does Ganoderenic Acid A interact with any drug transporters?
A: While research on Ganoderenic Acid A's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if Ganoderenic Acid A shares this characteristic and its implications for drug interactions.
Q3: What is the molecular formula and weight of Ganoderenic Acid A?
A3: The molecular formula for Ganoderenic Acid A is C30H44O6. Its molecular weight is 488.65 g/mol.
Q4: What spectroscopic data is available for Ganoderenic Acid A?
A: Structural elucidation of Ganoderenic Acid A has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []
Q5: What are the known in vitro and in vivo efficacies of Ganoderenic Acid A?
A: Studies demonstrate that Ganoderenic Acid A exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.
Q6: Are there analytical methods to characterize and quantify Ganoderenic Acid A?
A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of Ganoderenic Acid A in various matrices, including Ganoderma lucidum extracts and biological samples.
Q7: How does the structure of Ganoderenic Acid A influence its activity?
A: While specific structure-activity relationship (SAR) studies focused solely on Ganoderenic Acid A are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.